molecular formula C15H20O5 B1256535 7'-Hydroxyabscisic acid

7'-Hydroxyabscisic acid

Cat. No.: B1256535
M. Wt: 280.32 g/mol
InChI Key: ZGHRCSAIMSBFLK-IGTFLHFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7'-Hydroxyabscisic acid is a key oxidative catabolite of the essential plant hormone abscisic acid (ABA). ABA is a central regulator of plant physiology, controlling responses to abiotic stresses like drought and salinity, as well as processes such as seed dormancy and stomatal closure . The biological activity of ABA is tightly regulated by its biosynthesis, conjugation, and catabolic pathways. Catabolism occurs primarily via hydroxylation, and this compound is formed through the oxidation of ABA at the C-7' position, one of several potential hydroxylation sites . This metabolite is a critical reference standard for researchers studying the inactivation and turnover of ABA in plants, providing insights into the complex homeostasis of this important signaling molecule. The primary research value of this compound lies in its application as a analytical standard for quantifying ABA metabolic pathways. Studying this and related catabolites, such as those hydroxylated at the C-8' position, helps elucidate how plants fine-tune ABA levels to respond and adapt to environmental challenges . Furthermore, investigating the structure-activity relationships of ABA and its analogs, including hydroxylated forms, is a vital step in the development of novel, stable ABA-mimicking agrochemicals . Understanding the metabolism of ABA is crucial for these efforts, as the persistence of an analog directly impacts its functional potency in planta. Researchers utilize this compound in various applications, including mass spectrometry-based profiling to map ABA metabolic fluxes during stress responses, enzymatic assays to characterize the activity of cytochrome P450 monooxygenases involved in ABA catabolism, and as a tool to explore the biological activity of different ABA metabolites . This compound is indispensable for advancing our knowledge of plant stress physiology and hormone signaling networks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(2Z,4E)-5-[1-hydroxy-2-(hydroxymethyl)-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-

InChI Key

ZGHRCSAIMSBFLK-IGTFLHFFSA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/C1(C(=CC(=O)CC1(C)C)CO)O

Canonical SMILES

CC(=CC(=O)O)C=CC1(C(=CC(=O)CC1(C)C)CO)O

Origin of Product

United States

Biosynthesis and Catabolism of 7 Hydroxyabscisic Acid

Hydroxylation of Abscisic Acid to 7'-Hydroxyabscisic Acid

The conversion of ABA to 7'-OH ABA is an oxidative process that introduces a hydroxyl group at the 7'-carbon of the ABA molecule. chemsrc.com This hydroxylation is one of several catabolic pathways, including 8'- and 9'-hydroxylation, that modulate the concentration of active ABA in plants. oeno-one.eunih.gov

Identification of the 7'-Hydroxylation Pathway as a Minor Route

The catabolism of abscisic acid (ABA) primarily occurs via the 8'-hydroxylation pathway, which is considered the major route for ABA degradation in most plant species. nih.gov However, alternative catabolic pathways, including hydroxylation at the 7' and 9' positions, also exist. nih.govbioone.orgcanada.ca The 7'-hydroxylation pathway, leading to the formation of this compound (7'-OH ABA), is generally regarded as a minor route of ABA metabolism. nih.gov

The characterization of this pathway as "minor" stems from the relative abundance of its products compared to those of the 8'-hydroxylation pathway. For instance, in various plant tissues, the levels of phaseic acid (PA) and dihydrophaseic acid (DPA), the downstream metabolites of 8'-hydroxy ABA, are often found in much higher concentrations than 7'-OH ABA. cdnsciencepub.com Nevertheless, the term "minor" does not diminish its potential physiological importance, as significant levels of 7'-OH ABA have been detected in specific plant tissues and species, suggesting a specialized role. canada.cacdnsciencepub.com For example, high levels of 7'-OH ABA have been observed in western white pine seeds. canada.ca

Enzymatic Basis of 7'-Hydroxylation: Putative Hydroxylases and Distinction from CYP707A Family

The primary enzymes responsible for the major ABA catabolic pathway, the 8'-hydroxylases, belong to the CYP707A family of cytochrome P450 monooxygenases. bioone.orgcanada.caembopress.org These enzymes have been extensively studied and are known to catalyze the hydroxylation of ABA at the 8' position. embopress.org In contrast, the specific enzymes that catalyze the 7'-hydroxylation of ABA have not yet been definitively identified. canada.ca

Research suggests that the 7'-hydroxylases are distinct from the CYP707A family. Studies have shown that Arabidopsis CYP707A3 does not convert ABA into 7'-hydroxy-ABA. nii.ac.jp Furthermore, while the unnatural R-(-)-ABA isomer can be metabolized to 7'-hydroxy abscisic acid in some systems, the natural S-(+)-ABA is primarily metabolized to dihydrophaseic acid. researcher.lifenih.gov This suggests the existence of separate enzymatic machinery for the 7'-hydroxylation pathway. Although the genes encoding these putative 7'-hydroxylases remain to be identified, their existence is inferred from the detection of 7'-OH ABA as a metabolite in various plant species. canada.ca

Further Metabolic Fate of this compound

Following its formation, this compound can undergo further metabolic conversions, contributing to the diversity of ABA-related compounds in plants. The accumulation of these downstream metabolites can vary significantly depending on the plant tissue and species, highlighting the context-dependent nature of this catabolic pathway.

Potential Downstream Metabolites and Their Identification

While the downstream metabolic pathway of this compound is not as well-characterized as the 8'-hydroxylation pathway, evidence suggests that it can be further metabolized. The identification of these potential downstream metabolites is an ongoing area of research. In studies involving the aquatic fern Marsilea quadrifolia, the supplied unnatural (-)-ABA was converted to 7'-hydroxy abscisic acid, while the natural (+)-ABA was metabolized to dihydrophaseic acid, indicating distinct metabolic fates. researcher.lifenih.gov This suggests that 7'-OH ABA may not be an end-product but rather an intermediate in a more extensive catabolic chain. Further research is required to isolate and identify the specific downstream products of 7'-OH ABA metabolism across different plant species.

Comparative Analysis of Accumulation Rates in Different Plant Tissues and Species

The accumulation of this compound varies considerably among different plant tissues and species, suggesting that the activity of the 7'-hydroxylation pathway is differentially regulated. For example, significant levels of 7'-OH ABA have been found in certain plant tissues, such as western white pine seeds and Brassica napus siliques. canada.cacdnsciencepub.comnih.gov

In a study on barley genotypes under drought stress, the levels of 7'-OH ABA increased in all stressed genotypes, with some showing a four- to six-fold increase. cdnsciencepub.com This indicates that the 7'-hydroxylation pathway can be responsive to environmental stimuli. Similarly, in the aquatic fern Marsilea quadrifolia, the metabolism of the unnatural (-)-ABA enantiomer led to the accumulation of 7'-hydroxy abscisic acid at a slower rate compared to the metabolism of the natural (+)-ABA to dihydrophaseic acid. researcher.lifenih.gov These findings underscore the species- and tissue-specific nature of 7'-OH ABA accumulation.

Table 1: Accumulation of this compound in Different Plant Species and Tissues

Plant Species Tissue Condition Observation Reference(s)
Barley (Hordeum vulgare) Leaves Drought stress Increased levels of 7'-OH ABA (four- to six-fold in some genotypes) cdnsciencepub.com
Western White Pine (Pinus monticola) Seeds Dormancy termination High levels of 7'-OH ABA detected canada.ca
Brassica napus Siliques (seeds and valves) Development 7'-OH ABA detected as a metabolite nih.gov
Aquatic Fern (Marsilea quadrifolia) Whole plant Treatment with (-)-ABA Slower conversion to 7'-hydroxy abscisic acid researcher.lifenih.gov
Grape (Vitis vinifera) Berries In vitro culture with ABA Increased levels of this compound frontiersin.org

Biological Activity and Physiological Significance of 7 Hydroxyabscisic Acid

Intrinsic Hormonal Activity and ABA-like Effects

Contrary to being an inert breakdown product, 7'-Hydroxyabscisic acid exhibits notable ABA-like biological activities, influencing enzymatic processes, gene expression, and plant development.

One of the classic roles of ABA is its antagonistic relationship with gibberellins (B7789140) (GA), particularly in regulating seed germination. GA promotes the synthesis of hydrolytic enzymes like α-amylase, which are essential for mobilizing stored reserves in the endosperm. ABA counteracts this effect, thereby inhibiting germination. nih.gov Research has shown that 7'-OH ABA possesses a weak ABA-like activity in the context of barley seed germination. nih.gov This suggests that, like its parent compound, 7'-OH ABA can likely interfere with GA-stimulated processes. While direct studies quantifying the inhibitory effect of 7'-OH ABA on α-amylase are limited, its demonstrated activity in germination bioassays implies a degree of functional overlap with ABA in modulating GA-stimulated enzyme activity.

Significant research in Brassica napus (rapeseed) has demonstrated that 7'-OH ABA can actively influence the expression of genes crucial for seed development and storage reserve accumulation. frontiersin.org In studies using microspore-derived embryos of B. napus, supplied 7'-OH ABA was shown to induce the expression of genes encoding oleosin (a major seed storage protein) and fatty acid elongase (an enzyme critical for lipid biosynthesis). frontiersin.org

The effect of 7'-OH ABA on these gene families was comparable to that of ABA itself. frontiersin.org This indicates that the 7'-hydroxylation of ABA does not render the molecule inactive; rather, it retains the ability to trigger transcriptional changes associated with key developmental programs like embryogenesis and the accumulation of energy-rich storage compounds. frontiersin.org These findings position 7'-OH ABA as an active signaling molecule in the hormonal regulation of oil and protein synthesis in developing seeds. frontiersin.org

Table 1: Effect of ABA and its Hydroxylated Metabolites on Gene Expression and Triacylglycerol (TAG) Accumulation in Brassica napus Embryos Data synthesized from findings reported by Jadhav et al., 2008. frontiersin.org

CompoundEffect on Oleosin Gene ExpressionEffect on Fatty Acid Elongase Gene ExpressionImpact on Triacylglycerol (TAG) AccumulationRelative Activity Compared to ABA
Abscisic acid (ABA)InducesInducesIncreasesBaseline
This compoundInducesInducesIncreasesSimilar to ABA
8'-Hydroxyabscisic acidWeakly InducesWeakly InducesIncreasesWeaker than ABA
9'-Hydroxyabscisic acidInducesInducesIncreasesGreater than ABA

Heterophylly, the development of different leaf forms on the same plant, is a key adaptive trait in many aquatic plants, and its induction is often mediated by ABA. Research on the aquatic fern Marsilea quadrifolia has provided intriguing insights into the role of 7'-OH ABA in this process. oup.com In this species, ABA application induces a developmental shift from submerged-type leaves to aerial-type leaves. oup.com

Interestingly, when the unnatural R-(-)-ABA isomer was applied to the fern, it also induced this heterophyllous switch. Metabolic analysis revealed that this unnatural isomer was converted at a slower rate primarily to this compound, whereas the natural S-(+)-ABA was mainly metabolized to dihydrophaseic acid. oup.com This suggests that the observed developmental changes could be attributed either to the intrinsic activity of the R-(-)-ABA isomer itself or to its metabolite, 7'-OH ABA. This finding directly links the 7'-hydroxylation pathway to the regulation of a significant morphological and developmental process in plants. oup.com

Contribution to Abscisic Acid Homeostasis

The concentration of biologically active ABA in plant tissues is tightly controlled by a dynamic balance between biosynthesis, catabolism, and transport. 7'-Hydroxylation is an integral part of this regulatory network.

The oxidative catabolism of ABA is a primary mechanism for inactivating the hormone and reducing its levels once the stress signal has passed or during specific developmental transitions. The hydroxylation at the C-7', C-8', and C-9' positions are key steps in this process. semanticscholar.org While the 8'-hydroxylation pathway leading to phaseic acid is often considered the predominant route, 7'-hydroxylation serves as an alternative catabolic pathway. researchgate.net

The relative importance of different ABA catabolic pathways can vary between plant species and in response to specific environmental cues. For instance, studies on kiwifruit subjected to water stress (both drought and waterlogging) found that levels of 7'-OH ABA increased significantly, highlighting the activation of this specific catabolic pathway under these conditions.

In conifers, the regulation of ABA levels is critical for managing drought response, with different species exhibiting distinct strategies of ABA accumulation and catabolism to control stomatal closure. While the specific contribution of the 7'-hydroxylation pathway in conifers is an area for further research, the general principle of tight ABA regulation underscores the importance of catabolic routes. The rapid turnover of ABA is essential for plants to respond dynamically to changing water availability, and pathways leading to metabolites like 7'-OH ABA are crucial components of this adaptive strategy.

Molecular Mechanisms and Signaling Interactions

Interaction with ABA Receptor Complexes (PYLs/RCARs) and Protein Phosphatases (PP2Cs)

The core of ABA signaling involves a triad (B1167595) of components: the PYR/PYL/RCAR family of receptors, Group A Protein Phosphatase 2Cs (PP2Cs), and Sucrose non-fermenting 1-Related protein Kinases 2 (SnRK2s). frontiersin.orgnih.gov The mechanism is initiated by the binding of ABA to the PYR/PYL/RCAR receptors. This binding event induces a conformational change in the receptor, enabling it to interact with and inhibit the activity of PP2Cs. frontiersin.org PP2Cs are negative regulators of the signaling pathway; in the absence of ABA, they keep SnRK2 kinases in an inactive state through dephosphorylation. nih.gov

When ABA-bound receptors inhibit PP2Cs, the liberated SnRK2 kinases become active and phosphorylate downstream targets, including transcription factors like ABA-responsive element-binding factors (AREB/ABFs), which in turn regulate the expression of numerous ABA-responsive genes. science.gov This cascade controls critical physiological processes such as seed dormancy and stomatal closure. frontiersin.org

Table 1: Core Components of the ABA Signaling Pathway

ComponentTypeFunction in ABA Signaling
PYR/PYL/RCARs ReceptorsBind to ABA, leading to the inhibition of PP2Cs.
PP2Cs (Group A) Protein PhosphatasesNegative regulators; inactivate SnRK2s in the absence of ABA.
SnRK2s Protein KinasesPositive regulators; phosphorylate downstream targets to elicit ABA responses when released from PP2C inhibition.
AREB/ABFs Transcription FactorsActivated by SnRK2s; regulate the expression of ABA-responsive genes.

Crosstalk with Other Phytohormones: Implications for Integrated Signaling Networks

The physiological output of ABA signaling, and by extension its metabolites like 7'-OH ABA, is heavily modulated by interactions with other phytohormone pathways. This crosstalk allows plants to fine-tune their growth, development, and stress responses to complex environmental cues.

The relationship between ABA and gibberellins (B7789140) (GAs) is classically antagonistic, particularly in regulating seed dormancy and germination. mdpi.com ABA promotes dormancy, while GAs promote germination. This balance is critical for timing germination to favorable environmental conditions. The levels of 7'-OH ABA, as a metabolite of ABA, can be influenced by this interplay. For example, in one study, the application of GA to pine trees resulted in a slight decrease in the concentration of 7'-hydroxy ABA, suggesting a potential link in their metabolic regulation. researcher.life In barley, 7'-OH ABA has been shown to inhibit the GA-stimulated activity of α-amylase, a key enzyme for germination, demonstrating that this metabolite retains some of the antagonistic properties of its parent compound. chemsrc.com

Jasmonates (JA), salicylates (SA), and ethylene (B1197577) (ET) are key hormones in mediating responses to biotic and abiotic stress. mdpi.comfrontiersin.org Their signaling pathways form a complex network with ABA to orchestrate plant defenses. frontiersin.orgimrpress.com ABA often acts synergistically or antagonistically with these hormones depending on the specific stress and plant species. For instance, ABA and JA can work together to regulate responses to drought and certain pathogens. mdpi.com The interaction between ABA and SA is crucial for controlling stomatal-based defenses against pathogens. frontiersin.org

The specific contribution of 7'-Hydroxyabscisic acid to this stress-response network is an area requiring further research. However, studies have shown that levels of 7'-OH ABA can change in response to stress. In citrus fruit, higher concentrations of 7'-OH ABA in fruit from shaded parts of a tree canopy were associated with a greater incidence of postharvest rind disorders, a condition also influenced by stress hormones like jasmonates. researchgate.net This suggests a potential role for 7'-OH ABA in the integrated stress response, even if the precise molecular connections are not yet fully elucidated.

Table 2: Phytohormone Crosstalk with ABA Signaling

Interacting HormoneKey Overlapping ProcessesNature of Interaction
Gibberellins (GA) Seed dormancy, germination, growthGenerally Antagonistic
Auxins Root development, seed germinationSynergistic or Antagonistic
Cytokinins Stomatal regulation, stress responsesSynergistic or Antagonistic
Jasmonates (JA) Biotic and abiotic stress responsesContext-dependent Synergy/Antagonism
Salicylates (SA) Biotic stress, stomatal defenseContext-dependent Synergy/Antagonism
Ethylene (ET) Stress responses, growth regulationContext-dependent Synergy/Antagonism

Analytical Methodologies for 7 Hydroxyabscisic Acid Research

Extraction and Purification Techniques from Diverse Plant Matrices

The initial and critical step in the analysis of 7'-Hydroxyabscisic acid from plant sources is the efficient extraction and subsequent purification of the analyte from complex biological matrices. researchgate.net The inherent diversity of plant tissues, ranging from seeds and leaves to roots, requires adaptable and robust protocols to minimize interference and maximize recovery.

A widely adopted method for extracting 7'-OH ABA and other ABA metabolites involves the use of an acetone-water-acetic acid (80:19:1, v/v) solvent system. nih.gov This is often performed on lyophilized and powdered plant tissue to ensure thorough extraction. nih.gov While multiple successive extractions can recover nearly all endogenous hormones, a single vigorous extraction has been shown to yield accurate results when coupled with the use of internal standards. nih.gov

Following extraction, purification is essential to remove interfering compounds from the crude extract. Solid-phase extraction (SPE) is a commonly employed technique for this purpose. Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges have proven effective for the partial purification of abscisic acid and its related compounds, including 7'-OH ABA. researchgate.netnih.gov The process typically involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target analytes with an appropriate solvent mixture, such as methanol (B129727):water:acetic acid (80:19:1). scielo.br For more complex purification needs, multi-step SPE methods combining reversed-phase materials (like C18) with ion-exchange sorbents have been developed. oup.com

The choice of extraction and purification method can be influenced by the specific plant matrix. For instance, a method developed for Bauhinia variegata leaves involved solvent extraction followed by a solid-phase cleanup. scielo.brscielo.br Similarly, techniques have been optimized for analyzing ABA and its metabolites in the seeds and valves of Brassica napus siliques. nih.gov

Quantification by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has become the gold standard for the quantification of this compound and other phytohormones. researchgate.netnih.gov This powerful analytical technique offers high selectivity and sensitivity, which are crucial for detecting the low concentrations of these compounds typically found in plant tissues. nih.govresearchgate.net

The LC component separates the different phytohormones and their metabolites based on their physicochemical properties, typically using a reversed-phase column such as a C18 column. scielo.brscielo.br The mobile phase often consists of a gradient of methanol and water, both containing a small percentage of an acid like formic acid to improve ionization. scielo.brscielo.br

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like 7'-OH ABA, minimizing fragmentation during the ionization process. researchgate.net The analysis is often performed in the negative ionization mode. scielo.brscielo.br

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is critical for accurate quantification. The most common mode used is multiple reaction monitoring (MRM), where a specific precursor ion for the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This high specificity reduces the impact of co-eluting matrix components, leading to more reliable results. nih.gov For enhanced analytical quality control, monitoring two or three transitions for each compound is recommended. scielo.brscielo.br

The sensitivity of LC-ESI-MS/MS allows for the detection of phytohormones at femtomole to picomole levels. nih.gov For example, a method for profiling various plant hormones reported a detection limit of 1.53 pmol for ABA. nih.gov

Application of Deuterium-Labeled Internal Standards for Accurate Quantification and Tracing

The use of stable isotope-labeled internal standards, particularly deuterium-labeled analogs, is a cornerstone of accurate and precise quantification of this compound and other phytohormones in complex plant extracts. researchgate.netnih.govtheses.czscispace.comprotocols.io These internal standards are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope, such as deuterium (B1214612) (²H or D).

Deuterium-labeled standards, such as d4-7'-OHABA, are added to the sample at the very beginning of the extraction process. scielo.brresearchgate.net Because they have nearly identical chemical and physical properties to the endogenous, non-labeled analyte, they experience the same losses during sample preparation, extraction, and purification. scispace.com They also exhibit similar ionization efficiencies in the mass spectrometer. scispace.com

By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the added labeled standard, any variations in sample recovery or instrument response can be effectively corrected. This leads to a significant improvement in the accuracy and precision of the quantification. scispace.com The use of deuterium-labeled internal standards is particularly crucial for mitigating matrix effects, where other compounds in the sample can suppress or enhance the ionization of the target analyte. scielo.br

While deuterium-labeled standards are highly effective, it is important to note that in some cases, they may exhibit slightly different retention times in liquid chromatography compared to their non-labeled counterparts. scispace.com However, this is generally a minor issue that can be accounted for during method development. The synthesis of these labeled standards, such as 7'-deuterium-labeled phaseic acid, has been a key development in the field, enabling more reliable metabolic studies. tandfonline.comnih.gov

Methodological Advancements for Simultaneous Profiling of Phytohormones and Metabolites

The intricate interplay and crosstalk between different plant hormones necessitate analytical methods capable of simultaneously profiling a wide range of these signaling molecules and their metabolites from a single, often small, sample. oup.com Recent advancements in analytical chemistry, particularly in LC-MS/MS technology, have enabled the development of such comprehensive "hormonomic" approaches.

These methods allow for the concurrent quantification of multiple classes of phytohormones, including auxins, cytokinins, gibberellins (B7789140), jasmonates, salicylates, and abscisates, which includes this compound. oup.com This is achieved through the use of highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) systems and optimized extraction and purification protocols that are non-selective and efficient for a broad range of compounds. oup.com

One such method allows for the targeted profiling of 101 phytohormone-related analytes from as little as 20 mg of fresh plant material. oup.com This involves a rapid, one-step sample purification followed by UHPLC-MS/MS analysis. oup.com To accommodate the diverse chemical nature of these compounds, some methods employ both positive and negative electrospray ionization modes, sometimes within a single analytical run using polarity switching. oup.comnih.gov

The simultaneous analysis of multiple hormones provides a more holistic view of the hormonal network within a plant and how it responds to various developmental cues and environmental stresses. oup.com For example, a method was developed to simultaneously analyze ABA and its metabolites, including 7'-OH ABA, alongside various gibberellins, cytokinins, and auxins in lettuce seeds to study the hormonal regulation of thermodormancy. nih.gov These multi-targeted profiling methods are powerful tools for unraveling the complex signaling cascades that govern plant life.

Data Tables

Table 1: Commonly Used Extraction and Purification Techniques for this compound

StepTechniqueDetails
Extraction Solvent ExtractionAcetone-water-acetic acid (80:19:1, v/v) is a common solvent mixture. nih.gov
Purification Solid-Phase Extraction (SPE)Oasis HLB cartridges are frequently used for cleanup. researchgate.netnih.gov
C18 and mixed-mode SPE cartridges are also employed for more complex samples. oup.com

Table 2: LC-ESI-MS/MS Parameters for this compound Analysis

ParameterTypical SettingPurpose
Chromatography Reversed-phase C18 columnSeparation of analytes. scielo.brscielo.br
Mobile Phase Gradient of methanol and water with formic acidElution of compounds and improved ionization. scielo.brscielo.br
Ionization Electrospray Ionization (ESI)Soft ionization for polar, thermally labile molecules. researchgate.net
Ionization Mode NegativeOften provides better sensitivity for acidic compounds like 7'-OH ABA. scielo.brscielo.br
Detection Mode Multiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification. nih.gov

Table 3: Examples of Deuterium-Labeled Internal Standards for ABA Metabolite Analysis

Labeled CompoundAnalyteReference
d4-7'-OHABAThis compound scielo.brresearchgate.net
d3-PAPhaseic acid scielo.br
d3-DPADihydrophaseic acid scielo.br
d6-ABAAbscisic acid scielo.br

Ecological and Evolutionary Aspects of 7 Hydroxyabscisic Acid Metabolism

Distribution and Occurrence Across Diverse Plant Taxa and Habitats

The catabolism of abscisic acid (ABA) is a fundamental process in plant physiology, and as a product of this process, 7'-Hydroxyabscisic acid is presumed to be widely distributed across the plant kingdom. nih.gov ABA itself is a ubiquitous hormone found in all higher plants, playing critical roles in growth, development, and stress responses. apvma.gov.aunih.gov Consequently, its metabolites, including this compound, are expected to be present wherever ABA is actively metabolized.

The catabolism of ABA primarily occurs through hydroxylation at three positions on its ring structure: C-7′, C-8′, and C-9′. nih.govfrontiersin.org This process inactivates the hormone and is crucial for regulating its endogenous levels. frontiersin.org While the 8'-hydroxylation pathway is considered the most dominant route in many species, the 7'-hydroxylation pathway represents an alternative catabolic route. nih.govbioone.org

Direct detection and quantification of this compound have been documented in specific research contexts. For instance, studies on 'Nules Clementine' mandarins (Citrus reticulata) have identified this compound in the fruit rind. researchgate.net Research on these mandarins revealed that the concentration of this compound, along with other ABA catabolites, was highest in fruit located inside the shaded parts of the tree canopy. researchgate.net This finding suggests that its occurrence can be influenced by micro-environmental factors such as light exposure. researchgate.net

Given that ABA has been identified in a vast range of plants from ferns to angiosperms, including species like Brassica napus, Camellia sinensis (tea), and Pinus densiflora (Japanese red pine), it is probable that this compound is also present in these and many other taxa as a metabolic byproduct. nih.govnih.govmdpi.com

Table 1: Documented and Inferred Occurrence of this compound (or its Precursor ABA) in Various Plant Taxa

TaxonSpeciesCommon NameEvidenceHabitat/Condition
Angiosperms (Eudicots)Citrus reticulata 'Nules Clementine'MandarinDirect detection of this compound. researchgate.netFruit rind, particularly in shaded canopy positions. researchgate.net
Angiosperms (Eudicots)Brassica napusRapeseedPresence of ABA and its metabolites. mdpi.comMicrospore-derived embryos. mdpi.com
Angiosperms (Eudicots)Camellia sinensisTea PlantPresence of ABA. nih.govGeneral occurrence.
GymnospermsPinus densifloraJapanese Red PinePresence of ABA. nih.govGeneral occurrence.
Angiosperms (Monocots)Zea maysMaizeWell-studied ABA catabolism. oup.comKernels, particularly under water deficit stress. oup.com

Evolutionary Conservation of ABA Catabolic Pathways and Potential Divergence of 7'-Hydroxylation

The core signaling components for abscisic acid, including its metabolic pathways, are deeply rooted in the evolutionary history of land plants. nih.gov The emergence of ABA synthesis and signaling mechanisms was a critical adaptation for plants colonizing terrestrial environments, providing a means to cope with abiotic stresses like drought. nih.gov

The primary ABA catabolic pathway, which proceeds via hydroxylation of the 8'-methyl group, is highly conserved across land plants. bioone.org This reaction is catalyzed by a family of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (encoded by the CYP707A gene family). nih.govbioone.org The retention of key genes for ABA metabolism and signaling is observed from early-diverging vascular plants like ferns to later-evolved seed plants, indicating a strong evolutionary pressure to maintain this regulatory system for functions such as stomatal control. nih.gov

While the 8'-hydroxylation pathway is predominant and evolutionarily conserved, the existence of alternative catabolic routes, such as 7'- and 9'-hydroxylation, points to potential metabolic divergence. nih.govbioone.org These pathways are generally less understood than the main 8'-hydroxylation route. nih.gov The evolution of new hydroxylation patterns is a known mechanism for chemical diversification in plant specialized metabolism, often driven by the duplication and functional divergence of genes encoding enzymes like cytochrome P450s. This phenomenon has been observed in the biosynthesis of compounds such as flavonoids and alkaloids.

The potential for divergence in ABA hydroxylation is exemplified by the catalytic activities of the CYP707A enzyme family. Initially characterized as specific ABA 8'-hydroxylases, further research has shown that these enzymes can also catalyze 9'-hydroxylation as a minor side reaction. bioone.org This enzymatic promiscuity suggests a mechanism by which new catabolic functions could evolve. It is plausible that a similar evolutionary trajectory, perhaps involving gene duplication and neofunctionalization within the cytochrome P450 superfamily, led to the emergence of a distinct or specialized 7'-hydroxylase activity. This would allow for more nuanced control over ABA levels in specific tissues, developmental stages, or in response to particular environmental stimuli, representing a divergence from the primary, conserved 8'-hydroxylation pathway.

Advanced Research Perspectives on 7 Hydroxyabscisic Acid

Genetic and Molecular Identification of Specific 7'-Hydroxylase Genes

The catabolism of the phytohormone abscisic acid (ABA) is a critical process for regulating its endogenous levels, thereby influencing a myriad of physiological processes in plants, from seed dormancy to stress responses. While the 8'-hydroxylation pathway, initiated by the enzyme ABA 8'-hydroxylase, is recognized as the predominant route for ABA inactivation, other hydroxylation pathways, including at the 7'-position to form 7'-Hydroxyabscisic acid (7'-OH-ABA), contribute to the fine-tuning of ABA homeostasis. nih.govembopress.orgembopress.org However, the specific genes encoding the 7'-hydroxylase enzymes have remained elusive for a considerable time. canada.ca

Early research in bromegrass cell cultures provided initial evidence of the conversion of (+)-ABA to (+)-7'-hydroxyabscisic acid, suggesting the existence of a specific enzymatic pathway. embopress.org Further studies have noted that 7'-hydroxy ABA is a minor catabolite found in a variety of plant species. nih.gov The challenge in identifying the corresponding genes lies in the vast number and functional diversity of the cytochrome P450 (P450) monooxygenase superfamily, which are prime candidates for catalyzing such hydroxylation reactions. nih.govembopress.org

In contrast to the well-characterized CYP707A family of genes that encode ABA 8'-hydroxylases, the genetic basis for 7'-hydroxylation is less understood. nih.govembopress.orgcanada.ca While studies have successfully identified and characterized the four members of the CYP707A gene family in Arabidopsis thaliana (CYP707A1, CYP707A2, CYP707A3, and CYP707A4) as key players in ABA catabolism through 8'-hydroxylation, the search for a dedicated 7'-hydroxylase continues. nih.govresearchgate.net Interestingly, research has shown that CYP707A enzymes can also catalyze 9'-hydroxylation as a side reaction, producing neophaseic acid, but a similar promiscuity for 7'-hydroxylation has not been established. canada.ca

The pursuit of identifying 7'-hydroxylase genes involves systematic prediction and functional characterization, likely leveraging genomic and transcriptomic data from various plant species under conditions where 7'-OH-ABA accumulation is observed. The identification of these genes will be a significant step forward in understanding the complete picture of ABA catabolism and its intricate regulation.

Functional Genomics and Proteomics Approaches to Elucidate the 7'-Hydroxylation Pathway Components

Functional genomics and proteomics are powerful tools for unraveling the components of metabolic pathways like the 7'-hydroxylation of abscisic acid (ABA). These approaches allow for a system-wide analysis of gene function and protein expression, providing insights into the enzymes, transporters, and regulatory factors involved in the production and activity of this compound (7'-OH-ABA).

Functional Genomics:

High-throughput transcriptomic analyses, such as microarray and RNA-sequencing, are instrumental in identifying candidate genes involved in the 7'-hydroxylation pathway. By comparing the gene expression profiles of plants under conditions that promote or inhibit the formation of 7'-OH-ABA, researchers can pinpoint genes whose expression patterns correlate with the metabolic flux through this pathway. For instance, transcriptomic studies in grapevine have revealed that the expression of genes involved in ABA catabolism, including cytochrome P450s (CYP707As), is significantly altered in response to ABA treatment in an organ-specific manner. d-nb.info While these studies have primarily focused on the well-established 8'-hydroxylation pathway, similar approaches can be tailored to investigate the less-understood 7'-hydroxylation route.

The use of mutant libraries and reverse genetics is another key functional genomics strategy. By screening for mutants with altered levels of 7'-OH-ABA, it may be possible to identify the genes responsible for its synthesis. The successful use of T-DNA insertion mutants in identifying the role of CYP707A2 in ABA catabolism during seed imbibition serves as a blueprint for such investigations. nih.gov

Proteomics:

Proteomics provides a direct means to identify the proteins that are actively involved in the 7'-hydroxylation of ABA. Techniques such as mass spectrometry can be used to identify and quantify proteins in different tissues or under various conditions. A particularly powerful approach is phosphoproteomics, which can reveal how the activity of pathway components is regulated by post-translational modifications like phosphorylation.

A study integrating genetics and phosphoproteomics in Arabidopsis thaliana successfully identified multiple components of the ABA-responsive protein phosphorylation network. researchgate.net This research demonstrated that the SNF1-related protein kinase 2 (SnRK2) family plays a central role in ABA signaling. researchgate.net While this study focused on downstream signaling events, similar proteomic and phosphoproteomic strategies could be employed to identify the enzymes directly responsible for 7'-hydroxylation and the kinases and phosphatases that regulate their activity. By comparing the proteomes and phosphoproteomes of wild-type plants with those of mutants that are unable to produce 7'-OH-ABA, researchers can identify the specific proteins that constitute this metabolic pathway. The table below summarizes key proteins involved in ABA signaling and catabolism that have been identified through proteomic approaches, highlighting the potential for these methods to elucidate the 7'-hydroxylation pathway.

Protein FamilyFunctionRelevance to 7'-Hydroxylation Pathway
Cytochrome P450s (CYPs) Catalyze hydroxylation reactions in ABA catabolism.Prime candidates for the undiscovered 7'-hydroxylase enzyme.
SNF1-related protein kinase 2 (SnRK2s) Key protein kinases in ABA signaling. researchgate.netMay regulate the activity of 7'-hydroxylase through phosphorylation.
Protein Phosphatases 2C (PP2Cs) Negative regulators of ABA signaling. d-nb.infoCould dephosphorylate and inactivate components of the 7'-hydroxylation pathway.
UDP Glucosyltransferases (UGTs) Conjugate ABA to form inactive glucose esters. nih.govRepresent a competing pathway for ABA catabolism.

Systems Biology and Modeling of this compound Dynamics in Plant Physiological Responses

Mathematical Modeling:

Mathematical models, often in the form of differential equations, can describe the rates of synthesis, degradation, and transport of ABA and its metabolites, including 7'-OH-ABA. uwaterloo.ca These models can incorporate kinetic parameters for the enzymes involved, as well as the regulatory interactions that control their activity. Discrete dynamic modeling, such as Boolean networks, can also be used to represent the signaling pathways that are influenced by 7'-OH-ABA, even when detailed kinetic information is lacking. nih.gov

The development of such models relies on the integration of various 'omics' data, including genomics, transcriptomics, proteomics, and metabolomics. mpg.de For instance, time-resolved data on the levels of ABA, 7'-OH-ABA, and other related compounds under different environmental conditions can be used to calibrate and validate the models. mpg.de

Predictive Power of Models:

A well-constructed model can serve as a "virtual laboratory" to test hypotheses that would be difficult or time-consuming to investigate experimentally. units.it For example, a model could be used to predict:

The impact of overexpressing or knocking out a putative 7'-hydroxylase gene on plant growth and development.

The potential for cross-talk between the 7'-hydroxylation pathway and other hormone signaling pathways.

The table below outlines the key components of a systems biology approach to modeling 7'-OH-ABA dynamics.

Modeling ComponentDescriptionExample Application
Network Construction Identifying the components (genes, proteins, metabolites) of the 7'-hydroxylation pathway and their interactions.Creating a graphical representation of the pathway based on literature and experimental data. units.it
Mathematical Formulation Developing a set of equations that describe the dynamic behavior of the network.Using differential equations to model the change in concentration of 7'-OH-ABA over time. uwaterloo.ca
Parameter Estimation Determining the values of the kinetic constants and other parameters in the model using experimental data.Fitting the model to time-course measurements of ABA and 7'-OH-ABA levels.
Model Simulation and Analysis Using the model to simulate the behavior of the system under different conditions and to analyze its properties.Simulating the effect of drought stress on the flux through the 7'-hydroxylation pathway.
Model Validation Comparing the predictions of the model with new experimental data to assess its accuracy.Testing whether the model can accurately predict the phenotype of a newly created mutant.

By employing these systems biology and modeling approaches, researchers can gain a more comprehensive and quantitative understanding of the role of this compound in plant physiology.

Exploration of Novel Physiological or Regulatory Roles for this compound Beyond Canonical ABA Signaling

While the primary role of this compound (7'-OH-ABA) is often considered to be an inactive catabolite of abscisic acid (ABA), there is growing interest in exploring whether it may possess novel physiological or regulatory functions beyond the canonical ABA signaling pathway. The intricate network of hormone interactions in plants suggests that metabolites may have their own unique activities. biorxiv.org

Furthermore, the possibility of 7'-OH-ABA interacting with specific receptors or other proteins to elicit a cellular response cannot be ruled out. The identification of such interacting partners would be a crucial step in uncovering any novel signaling roles.

Another potential function for 7'-OH-ABA could be in mediating interactions with other organisms. Phytohormones and their metabolites are known to play roles in plant defense against pathogens and herbivores. It is conceivable that 7'-OH-ABA could act as a defense compound or as a signal in plant-microbe interactions.

The table below outlines potential areas of research to explore novel roles for 7'-OH-ABA.

Research AreaRationalePotential Experimental Approaches
Receptor Binding Studies To determine if 7'-OH-ABA can bind to known ABA receptors or other novel protein targets.Competitive binding assays with labeled ABA and purified receptors; affinity chromatography with a 7'-OH-ABA bait to identify interacting proteins.
Transcriptomic and Proteomic Profiling To identify genes and proteins that are specifically regulated by 7'-OH-ABA, independent of ABA.Treating plants or cell cultures with 7'-OH-ABA and analyzing changes in gene and protein expression using RNA-sequencing and mass spectrometry.
Phenotypic Analysis of Plants with Altered 7'-OH-ABA Levels To observe any unique developmental or physiological effects associated with changes in 7'-OH-ABA concentration.Creating transgenic plants that overproduce or are deficient in 7'-OH-ABA and characterizing their growth, development, and stress responses.
Interaction with Other Hormones To investigate potential cross-talk between 7'-OH-ABA and other phytohormone signaling pathways.Co-application of 7'-OH-ABA with other hormones (e.g., auxins, gibberellins (B7789140), cytokinins) and monitoring downstream responses.
Role in Plant-Organismal Interactions To explore whether 7'-OH-ABA has any activity in plant defense or symbiosis.Applying 7'-OH-ABA to plants and challenging them with pathogens or herbivores; analyzing the exudates of plants for the presence of 7'-OH-ABA.

By pursuing these lines of inquiry, researchers may uncover previously unknown functions for this compound, expanding our understanding of its role in the complex regulatory networks of plants.

Q & A

Q. Mitigation strategies :

  • Replicate experiments across multiple growth cycles.
  • Cross-validate using orthogonal methods (e.g., immunoassays or enzymatic assays) .

What are the challenges in distinguishing 7'-OHABA from structurally similar metabolites in untargeted metabolomics?

7'-OHABA co-elutes with isomers like 8'-hydroxyabscisic acid (8'-OHABA) due to similar physicochemical properties. Solutions include:

  • MS/MS fragmentation : Prioritize unique fragment ions (e.g., m/z 151.1 for 7'-OHABA vs. m/z 153.0 for ABA) .
  • Retention time alignment : Use ultra-high-performance LC (UHPLC) to achieve sub-minute resolution (e.g., 7.90 ± 0.01 min for 7'-OHABA) .
  • Isotopic labeling : Confirm identity via co-elution with deuterated internal standards .

Case study : Untargeted metabolomics identified 7'-OHABA glucuronide (m/z 217.1230) in Arabidopsis using MS² spectral matching .

How to design experiments to study the regulatory mechanisms of 7'-OHABA biosynthesis under abiotic stress?

Q. Stepwise approach :

Hypothesis-driven mutants : Compare 7'-OHABA levels in ABA biosynthesis mutants (e.g., aba1) vs. wild-type plants under stress .

Time-course analysis : Profile ABA and 7'-OHABA dynamics during stress imposition and recovery.

Enzyme kinetics : Purify candidate hydroxylases and measure in vitro activity using radiolabeled ABA .

Transcriptomics : Correlative analysis of CYP gene expression with metabolite levels .

Statistical rigor : Use ANOVA with post-hoc tests to assess significance across biological replicates.

Key Literature

  • Metabolic pathways : Nambara & Marion-Poll (2005) on ABA catabolism .
  • Analytical protocols : High-throughput LC-MS/MS parameters .
  • Untargeted metabolomics : FLORE study on ABA derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.